(2R,4S)-4-(4-Acetyl-1-piperazinyl)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methyl-1-piperidinecarboxamide Methanesulfonate
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Overview
Description
Casopitant mesylate is a neurokinin-1 (NK1) receptor antagonist primarily used in the prevention of chemotherapy-induced nausea and vomiting (CINV). It works by blocking the action of substance P, a neuropeptide associated with emesis. This compound has shown significant efficacy in clinical trials, making it a valuable addition to antiemetic regimens .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of casopitant mesylate involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are proprietary and typically disclosed in patent literature .
Industrial Production Methods: Industrial production of casopitant mesylate follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Casopitant mesylate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacokinetic properties.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are employed under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of casopitant mesylate, which are studied for their potential therapeutic benefits and improved pharmacological profiles .
Scientific Research Applications
Casopitant mesylate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in the study of NK1 receptor antagonists and their synthesis.
Biology: Research focuses on its interaction with neurokinin receptors and its effects on cellular signaling pathways.
Mechanism of Action
Casopitant mesylate exerts its effects by competitively binding to and blocking the NK1 receptor. This inhibition prevents the binding of substance P, a neuropeptide involved in the emetic reflex. By blocking this pathway, casopitant mesylate effectively reduces nausea and vomiting associated with chemotherapy .
Comparison with Similar Compounds
Aprepitant: Another NK1 receptor antagonist used for the same indications.
Rolapitant: A long-acting NK1 receptor antagonist with a similar mechanism of action.
Fosaprepitant: A prodrug of aprepitant that is converted to the active form in the body.
Uniqueness: Casopitant mesylate is unique due to its specific binding affinity and pharmacokinetic profile, which allows for effective prevention of both acute and delayed phases of CINV. Its formulation as a mesylate salt enhances its solubility and bioavailability compared to other NK1 receptor antagonists .
Properties
Molecular Formula |
C31H39F7N4O5S |
---|---|
Molecular Weight |
712.7 g/mol |
IUPAC Name |
(2S,4S)-4-(4-acetylpiperazin-1-yl)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C30H35F7N4O2.CH4O3S/c1-18-13-24(31)5-6-26(18)27-17-25(40-11-9-39(10-12-40)20(3)42)7-8-41(27)28(43)38(4)19(2)21-14-22(29(32,33)34)16-23(15-21)30(35,36)37;1-5(2,3)4/h5-6,13-16,19,25,27H,7-12,17H2,1-4H3;1H3,(H,2,3,4)/t19-,25+,27+;/m1./s1 |
InChI Key |
YRFKYVWDPCOSTE-KKEFPKGYSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)[C@@H]2C[C@H](CCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C(=O)C.CS(=O)(=O)O |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C(=O)C.CS(=O)(=O)O |
Origin of Product |
United States |
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